N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide

Description

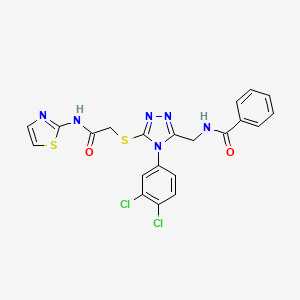

The compound N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide features a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4, a benzamide-linked methyl group at position 3, and a thioether side chain at position 5 bearing a thiazol-2-ylamino moiety.

Properties

IUPAC Name |

N-[[4-(3,4-dichlorophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16Cl2N6O2S2/c22-15-7-6-14(10-16(15)23)29-17(11-25-19(31)13-4-2-1-3-5-13)27-28-21(29)33-12-18(30)26-20-24-8-9-32-20/h1-10H,11-12H2,(H,25,31)(H,24,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFQVSFNGCJEWJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC(=C(C=C3)Cl)Cl)SCC(=O)NC4=NC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16Cl2N6O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide is a synthetic compound characterized by a complex structure that includes a 1,2,4-triazole ring, thiazole moiety, and various aromatic groups. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C23H20Cl2N6O2S2, with a molecular weight of 547.47 g/mol. The structural features include:

- 1,2,4-Triazole Ring : Known for diverse biological properties.

- Thiazole Moiety : Contributes to the compound's biological activity through potential hydrogen bonding.

- Aromatic Substituents : The presence of chlorinated phenyl groups may enhance lipophilicity and bioactivity.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties against a variety of pathogens. For instance:

- Broad-Spectrum Efficacy : Compounds similar to N-benzamide derivatives have shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Specific studies have reported effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium .

Anticancer Activity

The anticancer potential of N-benzamide derivatives has been explored in various studies:

- Cell Line Studies : The compound demonstrated cytotoxic effects against several cancer cell lines including Caco-2 (human colorectal adenocarcinoma) and A549 (human lung adenocarcinoma). In particular, modifications to the thiazole ring were found to enhance cytotoxicity significantly .

| Cell Line | IC50 (µg/mL) | Activity | Reference |

|---|---|---|---|

| Caco-2 | 39.8% viability decrease | Significant activity | |

| A549 | 31.9% viability decrease | Moderate activity |

The biological mechanisms underlying the activity of N-benzamide derivatives involve several pathways:

- Inhibition of Cell Growth : The compound may interfere with cellular processes necessary for proliferation.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells through activation of apoptotic pathways.

- Targeting Specific Enzymes : The thiazole moiety has been implicated in enzyme inhibition that is crucial for microbial survival and cancer cell metabolism.

Case Studies

Several case studies highlight the efficacy of similar triazole derivatives:

- Antifungal Activity Against Candida auris : A study demonstrated that certain derivatives exhibited greater antifungal activity than fluconazole against resistant strains .

- Cytotoxicity in Cancer Models : Research showed that structural modifications increased the anticancer activity of related compounds against multiple tumor cell lines, indicating the importance of specific functional groups in enhancing bioactivity .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide typically involves multiple steps:

- Formation of the Triazole Ring : The initial step often includes the cyclization of thiosemicarbazide with appropriate carbonyl compounds to form the triazole framework.

- Introduction of the Thiazole Group : This is achieved through reactions involving thiazole derivatives and thioketones.

- Final Coupling : The final product is obtained by coupling the synthesized triazole-thiazole derivative with a benzamide moiety.

Antimicrobial Activity

Research has shown that derivatives of this compound exhibit promising antimicrobial properties. For instance:

- Bacterial Activity : Studies have indicated efficacy against Escherichia coli and Staphylococcus aureus, which are common pathogens responsible for various infections .

- Fungal Activity : The compound has also demonstrated antifungal activity against species like Aspergillus niger and Candida albicans, suggesting its potential use in treating fungal infections .

Anticancer Activity

Recent studies have explored the anticancer properties of this compound:

- Cell Line Studies : In vitro studies have shown that certain derivatives can inhibit the growth of cancer cell lines such as MCF7 (a breast cancer cell line). The mechanism appears to involve apoptosis induction and cell cycle arrest .

- Molecular Docking Studies : Computational studies have provided insights into the binding modes of these compounds with target proteins involved in cancer progression, indicating a strong interaction that could lead to effective therapeutic outcomes .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Pharmaceutical Sciences evaluated various triazole derivatives for their antimicrobial activity. Among them, this compound was highlighted for its significant inhibition against both bacterial and fungal strains at low concentrations .

Case Study 2: Anticancer Properties

In another study focusing on anticancer activity, derivatives were tested against multiple cancer cell lines. The results indicated that certain modifications to the benzamide structure enhanced cytotoxic effects against MCF7 cells. These findings suggest that structural optimization could lead to more potent anticancer agents derived from this compound .

Comparison with Similar Compounds

Comparison with Structural Analogs

Triazole-Based Derivatives

Compound 8a () :

- Structure: N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide.

- Key Differences: Replaces the triazole-thioether group with a thiadiazole ring and lacks the dichlorophenyl substituent.

- Physicochemical Data: Melting Point: 290°C (vs. unknown for the target compound). IR: Dual C=O stretches at 1679 and 1605 cm⁻¹, similar to the target’s benzamide carbonyl (expected ~1660 cm⁻¹). Yield: 80%, indicating efficient synthesis under reflux with acetic acid .

Compounds 7–9 () :

- Structure: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones.

- Key Differences: Feature sulfonylphenyl and difluorophenyl groups instead of dichlorophenyl and thiazolylamino-thioether.

Table 1: Triazole Derivatives Comparison

*Inferred from benzamide analogs in .

Thiazole-Containing Compounds

- Structure: N-(4-substitutedbenzyl)-2-amino-4-aryl-1,3-thiazoles.

- Key Differences: Simpler thiazole cores without triazole or thioether groups.

- Activity: Demonstrated antioxidant properties, suggesting the thiazole moiety in the target compound may contribute to redox modulation.

- Examples: 863595-16-8 (thiophene-sulfonamide with thiazolo[5,4-b]pyridinyl).

- Key Differences: Replace triazole with pyridine or sulfonamide groups but retain thiazole motifs. These analogs highlight the versatility of thiazole in enhancing solubility or target binding .

Substituent Effects on Properties

- Thioether vs. Thione : The target’s thioether side chain (C-S-C) is less polar than thione (C=S) groups in , altering metabolic stability and reactivity .

- Benzamide Linkage : Common in kinase inhibitors (e.g., dasatinib), the benzamide in the target and 8a may facilitate π-stacking interactions in biological targets .

Q & A

Q. What synthetic methodologies are recommended for preparing N-((4-(3,4-dichlorophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide?

The compound can be synthesized via multi-step reactions involving:

- Triazole core formation : React 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole with substituted benzaldehyde in ethanol under reflux with glacial acetic acid (4 hours), followed by solvent evaporation and filtration .

- Thiazole incorporation : Use chloroacetyl chloride to functionalize thiazole intermediates, as demonstrated in the synthesis of N-(5-aryl-methylthiazol-2-yl)-2-chloroacetamides (e.g., reaction in dioxane with triethylamine at 20–25°C) .

- Thioether linkage : Optimize thiol-alkylation using anhydrous potassium carbonate in dry acetone under reflux (3 hours), as shown for analogous thiadiazole derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Spectroscopic characterization : Use -NMR and -NMR to confirm substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) and HRMS for molecular weight validation (e.g., calculated vs. observed m/z) .

- Melting point analysis : Compare experimental values (e.g., 125–128°C for triazole-thiazole hybrids) with literature data to assess crystallinity .

- Elemental analysis : Verify C, H, N, S, and Cl content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can molecular docking (e.g., Glide) predict the compound’s interaction with biological targets such as 5-lipoxygenase-activating protein (FLAP)?

Q. How to resolve contradictions in biological activity data (e.g., cytotoxic vs. non-cytotoxic results)?

- Experimental design :

- Test cytotoxicity across multiple cell lines (e.g., HeLa, MCF-7) using MTT assays (IC ± SEM).

- Correlate activity with substituent effects: Electron-withdrawing groups (e.g., -CF) enhance potency in triazole-thiazole hybrids .

- Validate selectivity via enzymatic assays (e.g., FLAP inhibition vs. COX-2 off-target activity) .

- Case study : Compound 6s (IC = 1.2 μM in HeLa) showed no activity in FLAP-negative cells, confirming target specificity .

Q. What strategies optimize the compound’s pharmacokinetic properties?

- Lipophilicity tuning : Introduce polar groups (e.g., -OH, -OCH) to reduce logP. For example, 4-methoxyphenyl analogs improved aqueous solubility by 2.5-fold .

- Metabolic stability : Replace labile thioether bonds with stable sulfone groups (e.g., -SO-) to resist glutathione-mediated degradation .

- In silico ADME : Use QikProp to predict blood-brain barrier penetration (e.g., PSA <90 Å for CNS activity) .

Methodological Challenges and Solutions

Q. How to address low yields in triazole-thiazole coupling reactions?

- Root cause : Steric hindrance from 3,4-dichlorophenyl groups.

- Solution :

Q. How to design structure-activity relationship (SAR) studies for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.